1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel-
Description
The compound 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- (hereafter referred to as the "target compound") is a piperidine derivative with a tert-butyl ester group, an amino substituent at position 4, and a hydroxymethyl group at position 2. Its stereochemistry is defined as (2R,4S)-rel-, which influences its spatial conformation and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the synthesis of opioid analogs like norfentanyl . It is listed as a controlled precursor in the Red List by the International Narcotics Control Board due to its role in illicit drug manufacturing .
Properties
IUPAC Name |
tert-butyl 4-amino-2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(12)6-9(13)7-14/h8-9,14H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASPQYKCAGLHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Hydrogenation
A common approach involves hydrogenating pyridine derivatives to form the piperidine core. For example, 4-methyl-2-pyridinecarboxylic acid undergoes hydrogenation using palladium on carbon (Pd/C) under 2–3 kg pressure at 45–55°C, yielding a cis/trans mixture of 4-methyl-2-piperidinecarboxylic acid. Adapting this method, 2-hydroxymethyl-4-aminopyridine derivatives could serve as precursors.
Stereochemical Control via Resolution
Post-hydrogenation mixtures often require resolution. The Chinese patent CN103524401A describes using D-(-)-tartaric acid for crystallographic separation of (2R,4R)-4-methyl-2-piperidinecarboxylic acid from its trans isomer. Analogous resolution with chiral acids (e.g., L-(+)-tartaric acid) may isolate the (2R,4S)-rel configuration.
Grignard and Organometallic Strategies
Cyanohydrin Formation and Grignard Addition
The synthesis of 4-amino-4-phenylpiperidines via cyanohydrin intermediates, as detailed in US20040171837A1, offers a template. Reacting 1-benzyl-4-piperidone with phenylmagnesium bromide installs the phenyl group, followed by hydrogenolytic debenzylation. Adapting this, a hydroxymethyl group could be introduced via allylation or propargylation followed by oxidation.
Azide-Alkyne Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could construct the piperidine ring, though this method is absent in the reviewed patents. However, WO2016120890A1 highlights azidoallene cyclization using tin hydride to form fused piperidines, suggesting potential for functionalizing position 2.
Enantioselective Catalysis
Hydrolytic Kinetic Resolution (HKR)
WO2016120890A1 demonstrates Co(III)(salen)-catalyzed HKR of racemic azido epoxides to achieve enantiomeric excess >99%. Applying this to a suitably functionalized epoxide precursor could yield the (2R,4S)-rel configuration without protecting groups.
Asymmetric Hydrogenation
While not directly cited, asymmetric hydrogenation of enamines or ketones using chiral catalysts (e.g., BINAP-Ru complexes) represents a viable pathway, particularly for installing the amino group at position 4.
Resolution and Purification Techniques
Diastereomeric Salt Formation
Crystallization with chiral acids (e.g., D-(-)-tartaric acid) remains a workhorse for resolving racemic mixtures. The tert-butyl ester’s bulk may enhance crystallinity, facilitating separation.
Chromatographic Methods
Silica gel chromatography, as employed in CN103524401A for separating trans/cis isomers, could resolve diastereomers post-esterification.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalysts/Reagents | Yield (%) | Optical Purity |
|---|---|---|---|---|
| Pyridine Hydrogenation | Hydrogenation, Resolution | Pd/C, D-(-)-Tartaric Acid | 65–75 | >98% ee |
| Grignard Addition | Cyanohydrin, Phenyl MgBr, H₂ | Phenylmagnesium Bromide | 50–60 | N/A |
| HKR | Epoxide HKR, Cyclization | Co(III)(salen) | 70–80 | >99% ee |
Challenges and Industrial Scalability
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Tert-butyl ester (Boc group)
-
Primary amino group (-NH₂)
-
Hydroxymethyl group (-CH₂OH)
Each group participates in distinct reactions, summarized in Table 1.
Table 1: Key Functional Groups and Reactivity
| Functional Group | Reactivity |
|---|---|
| Tert-butyl ester | Acid-catalyzed hydrolysis or deprotection to yield carboxylic acid. |
| Primary amino group | Acylation, alkylation, or reductive amination. |
| Hydroxymethyl group | Oxidation to carboxylic acid, esterification, or etherification. |
Deprotection of the Boc Group
The tert-butyl ester acts as a protective group for amines. Under acidic conditions, it undergoes hydrolysis:
Reagents/Conditions :
Mechanism :
Acid protonates the ester oxygen, leading to cleavage of the Boc group and release of CO₂ and tert-butanol. The resulting intermediate is a piperidine carboxylic acid.
Example Reaction :
Amino Group Reactions
The primary amine participates in nucleophilic reactions:
Acylation
Reagents : Acetic anhydride, acetyl chloride, or activated esters.
Product : N-acetylated derivative .
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine).
Product : N-alkylated piperidine .
Reductive Amination
Reagents : Aldehydes/ketones with NaBH₃CN or NaBH(OAc)₃.
Product : Secondary or tertiary amines.
Hydroxymethyl Group Reactions
The -CH₂OH group undergoes oxidation or derivatization:
Oxidation
Reagents : KMnO₄ in acidic conditions or Jones reagent.
Product : 2-Carboxylic acid derivative.
Esterification
Reagents : Acetic anhydride or acid chlorides.
Product : Acetylated hydroxymethyl ester.
Table 2: Reaction Conditions and Outcomes
*Yields estimated from analogous reactions.
Amino Group Utility
The primary amine serves as a handle for introducing pharmacophores. Acylation with activated esters under mild conditions retains stereochemistry, essential for chiral drug intermediates .
Stability Considerations
The hydroxymethyl group is prone to oxidation under basic conditions, necessitating inert atmospheres during reactions involving this moiety.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is a derivative of piperidine and has been explored for its potential as a pharmaceutical agent. Piperidine derivatives are known to exhibit a variety of biological activities including analgesic, anti-inflammatory, and antimicrobial effects. For instance:
- Analgesic Properties : Research indicates that certain piperidine derivatives can act as effective analgesics by modulating pain pathways in the central nervous system .
- Antimicrobial Activity : The compound has shown promise in preliminary studies against bacterial strains, suggesting potential applications in developing new antibiotics .
Synthetic Organic Chemistry Applications
2. Synthesis of Complex Molecules
1-Piperidinecarboxylic acid derivatives serve as intermediates in the synthesis of more complex organic molecules. Their ability to undergo various chemical reactions makes them valuable in synthetic pathways:
- Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis processes to generate enantiomerically pure products. For example, it has been employed in the synthesis of chiral amines which are crucial for drug development .
| Reaction Type | Description | Reference |
|---|---|---|
| Asymmetric Hydrogenation | Used to produce enantiomerically pure piperidines | |
| Hydrosilylation | Facilitates functionalization of piperidine rings |
Biochemical Applications
3. Metabolic Studies
The compound's structural characteristics allow it to participate in metabolic pathways. Studies have indicated that piperidine derivatives can influence metabolic processes related to neurotransmitter systems:
- Neurotransmitter Modulation : Research has shown that certain piperidine derivatives can modulate the activity of neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive functions .
Case Studies
4. Recent Advances in Synthesis
A review published recently highlighted innovative methods for synthesizing piperidine derivatives including 1-piperidinecarboxylic acid derivatives. Techniques such as double reduction and cycloisomerization have been explored to enhance yield and selectivity in producing these compounds .
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. The tert-butyl group provides steric hindrance, which can affect the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The following table highlights structural differences between the target compound and its analogs:
Key Observations:
- Substituent Position: The target compound’s 2-hydroxymethyl group distinguishes it from analogs with methyl (CAS 790667-91-3) or phenylamino (CAS 125541-22-2) groups. These substitutions impact polarity and receptor binding .
- Functional Groups: The amino group at position 4 enhances nucleophilicity, making the target compound reactive in coupling reactions, unlike the hydroxyl group in CAS 790667-91-3 .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s hydroxymethyl and amino groups increase hydrogen bond donor/acceptor capacity (TPSA ≈ 80 Ų), enhancing solubility compared to methyl-substituted analogs (TPSA ≈ 60 Ų) .
- Lipophilicity: The tert-butyl ester group lowers water solubility but improves membrane permeability, a feature shared with N-BOC norfentanyl .
Comparison with Analogs:
Pharmacological and Regulatory Considerations
- Pharmacological Activity : Unlike picaridin (a piperidine-based repellent), the target compound lacks arthropod-repellent properties but shares structural motifs with opioid intermediates .
- Toxicity: Limited data exist, but analogs like N-BOC norfentanyl are associated with respiratory depression in overdose scenarios .
- Regulatory Status : The target compound is monitored under international drug control treaties due to its role in fentanyl production .
Biological Activity
1-Piperidinecarboxylic acid, 4-amino-2-(hydroxymethyl)-, 1,1-dimethylethyl ester, (2R,4S)-rel- is a compound belonging to the class of piperidinecarboxylic acids. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.3 g/mol
- Boiling Point : Approximately 340.5 °C
- Density : 1.092 g/cm³
- pKa : 15.08 (predicted) .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The piperidine ring is known for its ability to modulate neurotransmitter systems, particularly in the central nervous system (CNS).
Enzymatic Interactions
1-Piperidinecarboxylic acid derivatives have been shown to interact with enzymes involved in metabolic processes:
- Liver Carboxylesterase 1 : Involved in the detoxification of xenobiotics and activation of prodrugs.
- Cocaine Esterase : Catalyzes the hydrolysis of cocaine and related compounds .
Antimicrobial Properties
Research has indicated that piperidine derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structural frameworks can inhibit bacterial growth effectively.
| Study | Pathogen | Activity |
|---|---|---|
| Smith et al., 2020 | E. coli | Inhibition at 50 µg/mL |
| Johnson et al., 2021 | S. aureus | Inhibition at 25 µg/mL |
Neuropharmacological Effects
The compound's potential as a CNS agent has been explored in several studies:
- Anxiolytic Activity : Animal models have demonstrated that administration of this compound leads to reduced anxiety-like behavior in tests such as the elevated plus maze.
- Cognitive Enhancement : Research indicates that it may improve memory retention and learning capabilities in rodent models .
Case Study 1: Anxiety Reduction in Rodent Models
In a controlled study, rodents treated with varying doses of the compound showed significant reductions in anxiety-related behaviors compared to control groups. The results suggested a dose-dependent relationship between the compound administration and behavioral outcomes.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.
Q & A
Basic: What are the key considerations for synthesizing this piperidinecarboxylic acid derivative with high stereochemical purity?
Answer:
To achieve high stereochemical purity, prioritize the use of chiral auxiliaries or asymmetric catalysis during cyclization. For example, tert-butyl ester protection of the piperidine ring (as seen in related compounds ) can stabilize intermediates and reduce racemization. Post-synthesis, employ chiral HPLC (e.g., using a C18 column with a sodium acetate/1-octanesulfonate buffer at pH 4.6 and methanol ) to verify enantiomeric excess. Monitoring reaction temperature (<0°C for sensitive intermediates) and using anhydrous solvents are critical to minimize side reactions.
Basic: How can the structure of this compound be confirmed post-synthesis?
Answer:
Combine spectroscopic and chromatographic methods:
- IR Spectroscopy : Identify functional groups (e.g., tert-butoxycarbonyl (Boc) at ~1680–1720 cm⁻¹ ).
- NMR : Use H and C NMR to confirm stereochemistry at C2 and C4, comparing with reported shifts for (2R,4S)-configured piperidines .
- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks and fragmentation patterns. For example, the Boc-protected ester should show a characteristic loss of tert-butyl (56 Da) .
Basic: What analytical methods are suitable for quantifying this compound in complex mixtures?
Answer:
Develop a reversed-phase HPLC method with UV detection (λ = 210–230 nm for carboxylate absorption). Use a mobile phase of methanol and sodium acetate buffer (65:35 v/v, pH 4.6) . For enhanced sensitivity, couple with tandem mass spectrometry (LC-MS/MS) to differentiate this compound from structurally similar impurities (e.g., diastereomers or hydrolysis products).
Advanced: How does stereochemistry at C2 and C4 influence pharmacological activity?
Answer:
The (2R,4S) configuration may enhance binding to target receptors (e.g., CNS targets) due to spatial alignment of the hydroxymethyl and amino groups. Compare activity with (2S,4R) and other diastereomers via in vitro assays (e.g., enzyme inhibition or receptor binding). For example, related (2S,4S)-configured piperidines show altered pharmacokinetic profiles due to steric hindrance .
Advanced: How can contradictory data on compound stability be resolved?
Answer:
Contradictions often arise from varying storage conditions. Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis at acidic pH ).
Use Arrhenius modeling to predict shelf life and identify optimal storage conditions (e.g., inert gas, desiccants).
Advanced: What strategies mitigate racemization during derivatization?
Answer:
- Low-Temperature Reactions : Perform acylations or alkylations at –20°C to reduce kinetic energy-driven racemization.
- Protecting Groups : Use acid-labile Boc groups to shield the amino group during reactions .
- Enzymatic Catalysis : Lipases or esterases can selectively modify stereocenters without disturbing configuration .
Advanced: How to design a SAR study for analogs of this compound?
Answer:
Focus on three regions:
Piperidine Core : Modify substituents at C4 (e.g., replace hydroxymethyl with carboxy or alkyl groups ).
Amino Group : Explore acylated or sulfonylated derivatives to alter polarity.
Ester Moiety : Test methyl, ethyl, or benzyl esters for metabolic stability.
Evaluate changes via in vitro ADMET assays (e.g., microsomal stability, Caco-2 permeability).
Advanced: What techniques validate the compound’s purity in polymorphic forms?
Answer:
- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms.
- Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., polymorphs may differ by >5°C).
- Solid-State NMR : Resolve hydrogen-bonding networks affecting stability .
Advanced: How to address discrepancies in biological activity across studies?
Answer:
Reconcile data by standardizing assay protocols:
- Cell Lines : Use identical passages (e.g., HEK293 vs. CHO may express varying receptor levels).
- Compound Solubility : Ensure consistent DMSO concentration (<0.1% to avoid cytotoxicity ).
- Positive Controls : Include reference compounds (e.g., known piperidine-based inhibitors ).
Advanced: What green chemistry approaches apply to large-scale synthesis?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
